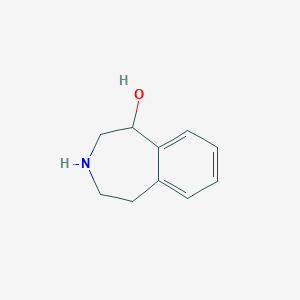

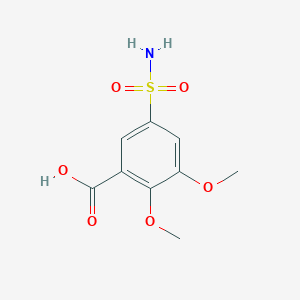

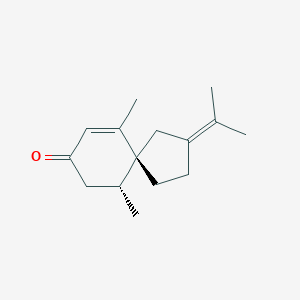

![molecular formula C11H11NO B095195 1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2 CAS No. 16078-37-8](/img/structure/B95195.png)

1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2

説明

Synthesis Analysis

The synthesis of quinolone derivatives is a key area of research. For instance, the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines as biomimetic hydrogen sources has been achieved, which are applied in asymmetric hydrogenation to produce chiral amines . Another study reports the synthesis of pyrido[3,2,1-ij]quinoline-6-carboxanilides, which are synthesized by amidation of a corresponding heterocyclic ester . Additionally, the synthesis of 7-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-yl) quinolones with a carbon-carbon linkage to the quinolone core has been described, showing antibacterial activity against certain pathogens . The synthesis of pyrrolo-[2,1-j]quinolone framework via intramolecular electrophilic ipso-cyclization has also been reported, demonstrating the versatility of methods to construct the quinolone core .

Molecular Structure Analysis

The molecular structures of these quinolone derivatives are confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peculiarities of their NMR spectra and mass spectrometric behavior under electron impact ionization conditions are discussed, which is crucial for confirming the structure of the synthesized compounds . The molecular structure is a critical factor in determining the biological activity and potential therapeutic applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolone derivatives are diverse and include amidation, electrophilic cyclization, and carbon-carbon linkage formation. These reactions are carefully optimized to achieve high yields and purity of the desired products. The introduction of various substituents and functional groups is a common strategy to modulate the chemical and biological properties of the quinolone core .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For example, the introduction of a methylene unit into the heterocycle partially hydrogenated and annelated with the quinolone core can positively impact biological properties, as seen in the diuretic effect of certain pyridoquinolines . The presence of specific substituents, such as a 4-methoxy group, can enhance antibacterial activity against resistant strains . The electron-withdrawing substituents attached to the quinolone core can affect the conformation and acidity, which in turn influences the binding affinity to biological targets such as the glycine site on the NMDA receptor .

科学的研究の応用

Structural Developments and Clinical Applications

Quinolones, including variants of 1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2, are significant in treating infections due to their broad antibacterial spectrum. Structural modifications have enhanced their antibacterial potency and pharmacokinetics. These developments are important in the context of increasing antibiotic resistance (Emami, Shafiee, & Foroumadi, 2005).

Synthetic Pathways

Synthesis techniques for quinolones like hexahydropyrrolo[3,2,1-I,J] quinolone-2 involve reactions leading to various quinolone derivatives. These methods have implications for developing fluoroquinolones and other quinolone-based compounds (Tsoi et al., 2001).

Novel Compounds for Respiratory Infections

New compounds derived from hexahydropyrrolo[3,2,1-I,J] quinolone-2 demonstrate potent antibacterial activity against respiratory pathogens. These findings are crucial for developing treatments for respiratory tract infections, especially those caused by resistant bacteria (Odagiri et al., 2018).

Antibacterial Properties and Resistance

The synthesis of novel quinolone analogs from hexahydropyrrolo[3,2,1-I,J] quinolone-2 has expanded their use in treating bacterial diseases. However, the increasing use of quinolones has led to the emergence of quinolone-resistant bacterial strains, presenting a significant challenge (Naeem et al., 2016).

Diuretic Properties

Research on derivatives of pyrido[3,2,1-ij]quinoline-6-carboxanilides, structurally related to hexahydropyrrolo[3,2,1-I,J] quinolone-2, has shown potential as diuretic agents. These findings open new avenues for developing treatments for conditions like hypertension (Ukrainets et al., 2018).

特性

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-7-9-4-1-3-8-5-2-6-12(10)11(8)9/h1,3-4H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJITGDIXLDFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228405 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |

CAS RN |

16078-37-8 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)